molecular formula C18H23N5O3 B6575006 8-(dimethylamino)-1,3-dimethyl-7-(3-phenoxypropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 1105244-71-0

8-(dimethylamino)-1,3-dimethyl-7-(3-phenoxypropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Cat. No.: B6575006
CAS No.: 1105244-71-0
M. Wt: 357.4 g/mol
InChI Key: PCHIKNISGGTCBL-UHFFFAOYSA-N
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Description

8-(dimethylamino)-1,3-dimethyl-7-(3-phenoxypropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a synthetic compound that falls under the purine derivatives category. It is known for its complex chemical structure and its application in various scientific research fields. This compound has unique properties due to its specific molecular composition, making it a subject of interest in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

To synthesize 8-(dimethylamino)-1,3-dimethyl-7-(3-phenoxypropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione, one typically starts with a purine base structure. The synthesis involves multiple steps including alkylation, acylation, and substitution reactions. Precursors such as 1,3-dimethylxanthine can be used, which undergoes alkylation with 3-phenoxypropyl bromide under basic conditions to introduce the phenoxypropyl group. Subsequently, the dimethylamino group is introduced via a nucleophilic substitution reaction.

Industrial Production Methods

Industrial-scale production of this compound requires precise control of reaction conditions to ensure high yield and purity. Catalysts and solvents play critical roles, and the reactions are typically conducted under an inert atmosphere to prevent oxidation. Purification methods, including crystallization and chromatography, are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions primarily at the dimethylamino group.

  • Reduction: : Reduction reactions can target the purine ring system, altering its structure and properties.

  • Substitution: : Both nucleophilic and electrophilic substitution reactions are common, with the phenoxypropyl group providing a site for further modification.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, hydrogen peroxide

  • Reducing Agents: : Lithium aluminum hydride, sodium borohydride

  • Substitution Reagents: : Alkyl halides for nucleophilic substitution, electrophiles for electrophilic substitution

Major Products Formed

The products of these reactions depend on the specific reaction conditions and reagents used. Typically, they include modified purine structures with altered functional groups.

Scientific Research Applications

This compound has a wide range of applications in scientific research due to its structural complexity and functional versatility.

Chemistry

  • Used as a precursor in the synthesis of more complex organic molecules.

  • Acts as a ligand in coordination chemistry, forming stable complexes with metal ions.

Biology

  • Explored for its potential role in modulating biological pathways.

  • Studied for its interactions with nucleic acids and proteins.

Medicine

  • Investigated for its potential therapeutic applications, including its role as an enzyme inhibitor.

  • Used in drug design and development for its structural similarity to biologically active purines.

Industry

  • Employed in the development of specialty chemicals.

  • Used as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The compound's mechanism of action is primarily through its interactions with molecular targets such as enzymes and receptors. It can bind to active sites of enzymes, inhibiting their activity and thereby modulating biochemical pathways. The pathways involved often include those related to cell signaling and metabolism.

Comparison with Similar Compounds

Unique Properties

Compared to other purine derivatives, 8-(dimethylamino)-1,3-dimethyl-7-(3-phenoxypropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione has unique substituents that confer distinct chemical and biological properties. The presence of the dimethylamino and phenoxypropyl groups makes it particularly versatile.

Similar Compounds

  • 1,3-dimethylxanthine (Theophylline)

  • 7-(2-phenylethyl)-1,3-dimethylxanthine

  • 8-bromo-1,3-dimethyl-7-(2-chloroethyl)xanthine

These compounds share the purine base structure but differ in their substituents, leading to varied applications and effects.

Properties

IUPAC Name

8-(dimethylamino)-1,3-dimethyl-7-(3-phenoxypropyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O3/c1-20(2)17-19-15-14(16(24)22(4)18(25)21(15)3)23(17)11-8-12-26-13-9-6-5-7-10-13/h5-7,9-10H,8,11-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCHIKNISGGTCBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N(C)C)CCCOC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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